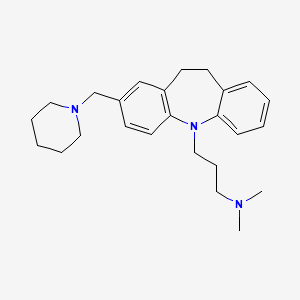
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- is a tricyclic compound with a seven-membered ring structure. It is commonly used as an intermediate or starting material in the synthesis of various pharmacologically important compounds, including anticonvulsant drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- typically involves multiple steps. One common synthetic route includes:
Sonogashira Coupling: Preparation of an ethynylaniline.
Pseudo-intramolecular Hydrohalogenation: Formation of the intermediate.
Buchwald–Hartwig Coupling: Construction of the dibenzazepine ring.
Suzuki–Miyaura Coupling: Arylation at the 10-position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step processes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Halogenation and other substitution reactions
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine and bromine are often used.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules.
Medicine: Utilized in the development of anticonvulsant and antidepressant drugs.
Industry: Employed in the production of materials for organic light-emitting diodes (OLEDs) and other electronic applications
Mechanism of Action
The mechanism of action of 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- involves its interaction with various molecular targets and pathways. It acts as an organic electrophile in reactions and can cause esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Imipramine: 10,11-Dihydro-N,N-dimethyl-5H-dibenz(b,f)azepine-5-propanamine.
Clomipramine: 5H-Dibenz(b,f)azepine-5-propanamine, 3-chloro-10,11-dihydro-N,N-dimethyl-, monohydrochloride.
Oxcarbazepine: 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide.
Uniqueness
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- is unique due to its specific structure and the presence of the piperidinylmethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
64097-63-8 |
|---|---|
Molecular Formula |
C25H35N3 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-[3-(piperidin-1-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepin-11-yl]propan-1-amine |
InChI |
InChI=1S/C25H35N3/c1-26(2)15-8-18-28-24-10-5-4-9-22(24)12-13-23-19-21(11-14-25(23)28)20-27-16-6-3-7-17-27/h4-5,9-11,14,19H,3,6-8,12-13,15-18,20H2,1-2H3 |
InChI Key |
ZSSZMECGPJBNIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



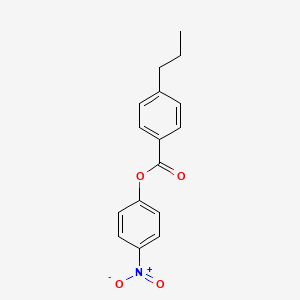
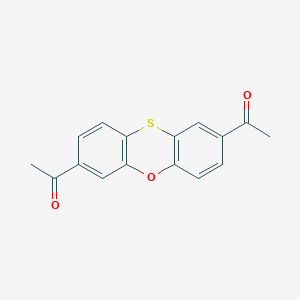
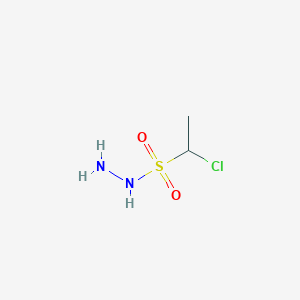

![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

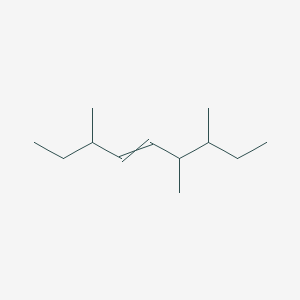
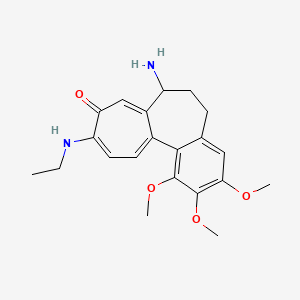
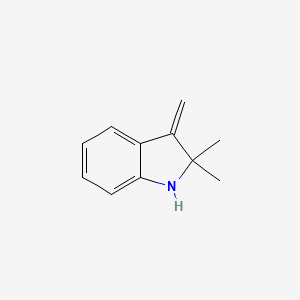
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
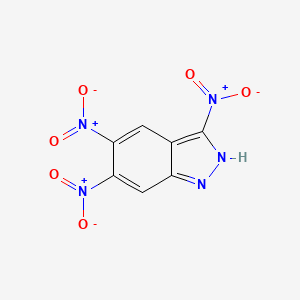
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)
